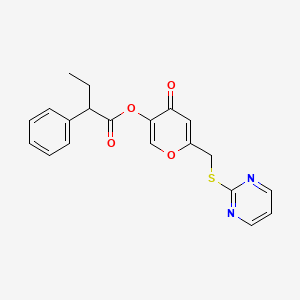

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate

CAS No.: 877637-54-2

Cat. No.: VC4208990

Molecular Formula: C20H18N2O4S

Molecular Weight: 382.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877637-54-2 |

|---|---|

| Molecular Formula | C20H18N2O4S |

| Molecular Weight | 382.43 |

| IUPAC Name | [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylbutanoate |

| Standard InChI | InChI=1S/C20H18N2O4S/c1-2-16(14-7-4-3-5-8-14)19(24)26-18-12-25-15(11-17(18)23)13-27-20-21-9-6-10-22-20/h3-12,16H,2,13H2,1H3 |

| Standard InChI Key | BCWFLYPUKILOBW-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |

Introduction

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate is a synthetic organic compound characterized by a pyran ring fused with a pyrimidine moiety and a 2-phenylbutanoate ester group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a receptor antagonist. Below is a detailed analysis of its structural, synthetic, and pharmacological properties, supported by experimental data and research findings.

Core Structure

The compound features:

-

Pyran ring: A six-membered oxygen-containing heterocycle with a ketone group at position 4.

-

Pyrimidine moiety: A sulfur-linked pyrimidine ring at position 6 of the pyran.

-

2-phenylbutanoate ester: A branched ester group derived from 2-phenylbutanoic acid, attached at position 3 of the pyran.

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 877637-54-2 | |

| Molecular Formula | C₂₀H₁₈N₂O₄S | |

| Molecular Weight | 382.43 g/mol | |

| IUPAC Name | [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylbutanoate | |

| SMILES | CCC(C1=CC=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |

| InChI | InChI=1S/C20H18N2O4S/c1-2-16(14-7-4-3-5-8-14)19(24)26-18-12-25-15(11-17(18)23)13-27-20-21-9-6-10-22-20/h3-12,16H,2,13H2,1H3 |

Synthesis and Characterization

Synthetic Methodology

The synthesis involves:

-

Pyran ring formation: Condensation reactions of appropriate precursors under controlled conditions.

-

Esterification: Introduction of the 2-phenylbutanoate group via esterification.

Key Reaction Steps

| Step | Description |

|---|---|

| Pyran Ring Formation | Cyclization of intermediates (e.g., aldehydes and ketones) to form the pyran core. |

| Sulfur Linkage | Incorporation of the pyrimidin-2-ylthio group via nucleophilic substitution. |

| Esterification | Reaction of the hydroxyl group on the pyran with 2-phenylbutanoic acid derivatives. |

Characterization Techniques

| Method | Purpose |

|---|---|

| NMR Spectroscopy | Confirmation of proton and carbon environments (¹H, ¹³C NMR). |

| HPLC | Purity assessment and isomeric separation. |

| Mass Spectrometry | Molecular weight verification (e.g., ESI-MS). |

Pharmacological Profile

Mechanism of Action

The compound acts as an apelin receptor (APJ) antagonist, inhibiting apelin/APJ signaling pathways. This interaction is critical in cardiovascular regulation and energy metabolism .

Selectivity and Efficacy

Comparative Analysis with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume